molecular formula C17H14N2O7S3 B1230898 4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid CAS No. 27816-59-7

4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid

Cat. No.: B1230898
CAS No.: 27816-59-7
M. Wt: 454.5 g/mol
InChI Key: YJCCSLGGODRWKK-UHFFFAOYSA-N
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Description

A non-penetrating amino reagent (commonly called SITS) which acts as an inhibitor of anion transport in erythrocytes and other cells.

Properties

CAS No.

27816-59-7

Molecular Formula

C17H14N2O7S3

Molecular Weight

454.5 g/mol

IUPAC Name

5-acetamido-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid

InChI

InChI=1S/C17H14N2O7S3/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26)

InChI Key

YJCCSLGGODRWKK-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O

SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O

27816-59-7
51023-76-8

Pictograms

Irritant; Health Hazard

Related CAS

51023-76-8 (di-hydrochloride salt)

Synonyms

4 Acetamido 4' isothiocyanatostilbene 2,2' disulfonic Acid
4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid
4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid, Disodium Salt
Disodium Salt, SITS
SITS
SITS Disodium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid
Reactant of Route 4
4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid
Reactant of Route 5
4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid
Reactant of Route 6
4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid

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